

# PRX-08066 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: PRX-08066

Cat. No.: B15614581

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## Application Notes and Protocols for PRX-08066

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PRX-08066** is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT<sub>2B</sub>) receptor, with a binding affinity ( $K_i$ ) of 3.4 nM.<sup>[1][2]</sup> It has demonstrated potential therapeutic applications in conditions such as pulmonary arterial hypertension and is also being investigated for its anti-cancer properties due to its ability to inhibit fibroblast activation.<sup>[2]</sup> These application notes provide detailed information on the solubility of **PRX-08066**, protocols for its use in in-vitro assays, and an overview of its mechanism of action.

### Solubility of PRX-08066

The solubility of **PRX-08066** in various common laboratory solvents is crucial for the preparation of stock solutions and for conducting in vitro and in vivo studies. The following table summarizes the available solubility data. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound.<sup>[3]</sup>

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	104	200.78	Use fresh, anhydrous DMSO.[3]
92	177.61	Solubility may vary slightly between batches.[4]	
Ethanol	98	-	-
86	166.03	-[4]	
Water	Insoluble	-	-[3]
92	177.61	Conflicting data exists; insolubility is more commonly reported.[4]	

Note: Slight variations in solubility are normal and can be attributed to batch-to-batch differences.[4]

## Preparation of Stock Solutions

For in vitro experiments, a stock solution of **PRX-08066** is typically prepared in DMSO.

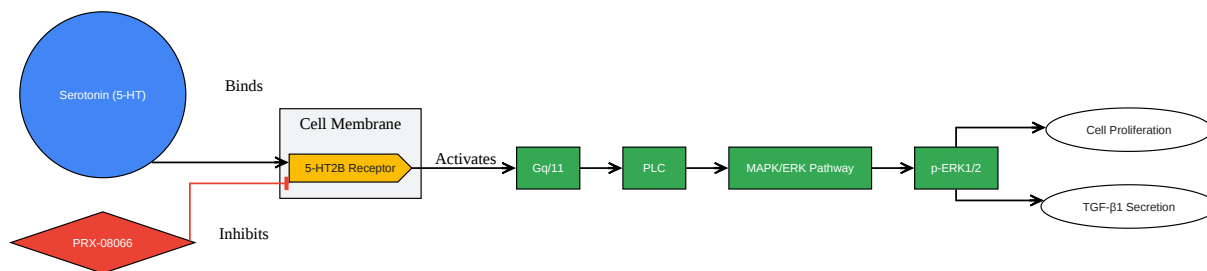
Protocol for 10 mM Stock Solution in DMSO:

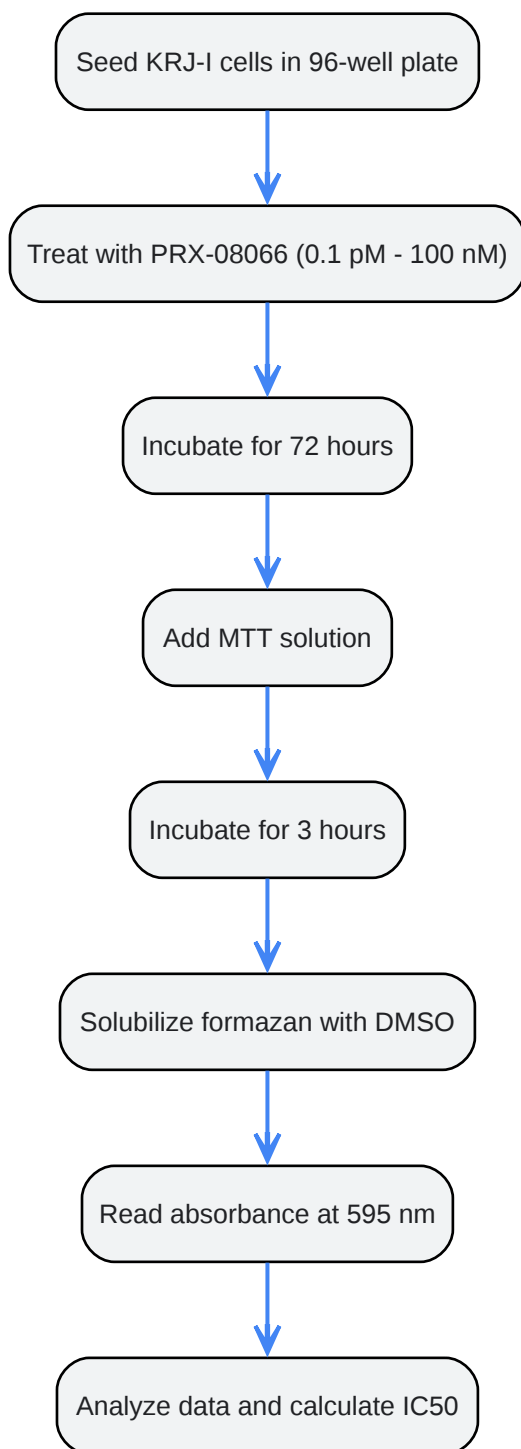
- Weigh out a precise amount of **PRX-08066** powder.
- Calculate the required volume of DMSO to achieve a 10 mM concentration using the molecular weight of **PRX-08066** (401.89 g/mol for the free base, 517.96 g/mol for the maleate salt).
- Add the calculated volume of anhydrous DMSO to the **PRX-08066** powder.
- Vortex or sonicate briefly until the compound is completely dissolved.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[3]

## Mechanism of Action and Signaling Pathway

**PRX-08066** functions as a selective antagonist of the 5-HT<sub>2B</sub> receptor. The binding of serotonin (5-HT) to this G-protein coupled receptor (GPCR) activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a role in cell proliferation and fibrosis.[1][5] By blocking the 5-HT<sub>2B</sub> receptor, **PRX-08066** inhibits these downstream effects. Specifically, it has been shown to decrease the phosphorylation of ERK1/2 and inhibit the synthesis and secretion of profibrotic growth factors such as Transforming Growth Factor-beta 1 (TGF-β1).[6][7]





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